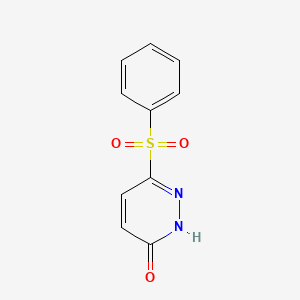

6-(Benzenesulfonyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-9-6-7-10(12-11-9)16(14,15)8-4-2-1-3-5-8/h1-7H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICCKDUVBPQRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141060-78-8 | |

| Record name | 6-(benzenesulfonyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzenesulfonyl)-2,3-dihydropyridazin-3-one typically involves the reaction of benzenesulfonyl chloride with a suitable dihydropyridazinone precursor. One common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction of the sulfonyl group can yield sulfinyl or thiol derivatives.

Substitution: The aromatic ring of the benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts like iron(III) chloride.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfinyl or thiol derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

6-(Benzenesulfonyl)-2,3-dihydropyridazin-3-one has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases

Biological Activity

6-(Benzenesulfonyl)-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a dihydropyridazine core substituted with a benzenesulfonyl group, which contributes to its biological activity. The molecular formula is CHNOS, and it has a molecular weight of approximately 238.27 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further development as an antibacterial agent.

- Anticancer Potential : Preliminary data suggest that it may inhibit the proliferation of cancer cells in vitro. Its mechanism may involve the induction of apoptosis in tumor cells.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways related to inflammation and cell growth.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC values ranging from 10 to 30 µM. The compound was also shown to activate caspase pathways leading to apoptosis, highlighting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, indicating strong antimicrobial properties .

Future Directions

Further research is necessary to elucidate the detailed mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and toxicity profiles in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced side effects.

- Clinical Trials : To evaluate its safety and effectiveness in humans for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The dihydropyridazinone scaffold is highly modular, with substituents at the 6-position significantly influencing properties. Key analogues include:

*Molecular weight calculable from formula (C₁₁H₁₀N₂O₃S: ~250.3 g/mol).

†Estimated from molecular formula (C₁₀H₈ClN₂O).

Key Observations:

- Solubility : Polar substituents (e.g., -OH, -SO₂Ph) improve aqueous solubility, whereas hydrophobic groups (e.g., benzyl, silyl ethers) favor lipid membrane penetration .

- Synthetic Accessibility: The benzenesulfonyl derivative is synthesized via sulfonylation reactions using benzenesulfonyl chloride, analogous to methods for 6-O-benzenesulfonyl glucopyranoside derivatives .

Physicochemical and Crystallographic Data

- Hydrogen Bonding: The pyridazinone core forms robust hydrogen bonds via its keto group, as observed in crystal structures of 6-(benzimidazol-2-yl)-2,3-dihydropyridazin-3-one–DMF solvates .

- Crystal Packing : Bulky substituents (e.g., tert-butyldiphenylsilyl) disrupt molecular packing, reducing melting points compared to smaller analogues .

Q & A

Q. Basic

- XRD : Single-crystal X-ray diffraction (e.g., SHELX programs) for absolute configuration determination. Refinement with SHELXL resolves bond angles/displacements (Table 1, ).

- NMR : 1H/13C NMR to confirm proton environments (e.g., dihydropyridazinone ring protons at δ 6.5–7.5 ppm, benzenesulfonyl aryl protons at δ 7.8–8.2 ppm).

- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 277.07) .

How can purity and stability be rigorously assessed for this compound?

Q. Basic

- HPLC : Use a C18 column (MeCN:H2O, 70:30) with UV detection at 254 nm; compare retention time to a certified reference.

- Thermal stability : TGA/DSC to identify decomposition points (>200°C).

- Storage : Store at –20°C in amber vials to prevent photodegradation .

How should researchers resolve contradictions between experimental and computational spectral data?

Q. Advanced

- Cross-validation : Compare experimental NMR/XRD with DFT-calculated spectra (e.g., Gaussian 16, B3LYP/6-31G* basis set).

- Check for polymorphism : Recrystallize in alternate solvents (DMF vs. DCM) to isolate different crystal forms .

- Dynamic effects : Consider rotameric equilibria in solution (e.g., benzenesulfonyl group rotation) via variable-temperature NMR .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Q. Advanced

- Analog synthesis : Modify substituents on the benzenesulfonyl group (e.g., electron-withdrawing vs. donating groups) and evaluate biological activity (e.g., enzyme inhibition assays).

- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2).

- Metabolomics : LC-MS-based profiling to identify interaction metabolites (e.g., with Fusarium oxysporum, as in ).

How can crystallization conditions be optimized for high-quality XRD data?

Q. Advanced

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation.

- Temperature gradients : Use a cooling rate of 0.5°C/hr to promote large crystal growth.

- Additives : Introduce trace DMF (as co-solvent) to improve crystal lattice packing .

What methodologies are recommended for investigating degradation pathways?

Q. Advanced

- Forced degradation : Expose to UV light (254 nm), acidic/basic conditions (pH 2–12), and elevated temperatures (40–80°C).

- LC-MS/MS analysis : Identify degradation products (e.g., sulfonic acid derivatives) via fragmentation patterns and isotopic labeling .

How can electronic effects of the benzenesulfonyl group be experimentally quantified?

Q. Advanced

- Hammett analysis : Synthesize analogs with para-substituted benzenesulfonyl groups (e.g., –NO2, –OCH3) and measure reaction rates (e.g., hydrolysis).

- Electrochemical studies : Cyclic voltammetry to determine redox potentials influenced by substituent electronic effects .

What computational tools are suitable for modeling this compound’s reactivity?

Q. Advanced

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER or GROMACS .

How can researchers validate synthetic intermediates when literature data is scarce?

Q. Basic

- Comparative analysis : Use analogous compounds (e.g., 6-(4-hydroxy-3-methoxyphenyl)-2,3-dihydropyridazin-3-one ) as benchmarks for NMR/XRD.

- Elemental analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values.

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.